4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline
CAS No.:
Cat. No.: VC17706613
Molecular Formula: C9H4ClF3N2O
Molecular Weight: 248.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4ClF3N2O |
|---|---|
| Molecular Weight | 248.59 g/mol |
| IUPAC Name | 4-chloro-2-(trifluoromethyl)quinazolin-6-ol |
| Standard InChI | InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H |
| Standard InChI Key | OEPVYLUATPBVNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline belongs to the quinazoline family, a class of bicyclic heterocyclic compounds comprising fused benzene and pyrimidine rings. Its molecular formula is , with a molecular weight of 248.589 g/mol . The trifluoromethyl group at the 2-position enhances electron-withdrawing effects, while the chloro and hydroxy substituents influence solubility and reactivity (Figure 1) .
Physicochemical Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Density | |
| Boiling Point | 210.8 \pm 40.0 \, ^\circ\text{C} |
| Flash Point | 81.3 \pm 27.3 \, ^\circ\text{C} |
| Vapor Pressure (25°C) | |
| LogP | 2.01 |
| Solubility | Soluble in DMSO, methanol, acetone |
The compound’s moderate LogP value (2.01) suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its stability under acidic conditions and limited aqueous solubility make it suitable for organic synthesis and formulation in non-polar solvents.
Synthetic Methodologies
Conventional Synthesis Routes
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining yields above 65% .
-
Metal-mediated coupling: Palladium catalysts enable cross-coupling at the 4-position for functional group diversification .
Green Chemistry Approaches
Recent advancements emphasize eco-friendly strategies:
-
Ultrasound-promoted reactions: Enhance reaction rates by 40% through cavitation effects, minimizing solvent use .
-
Multi-component reactions (MCRs): Combine three precursors (e.g., aldehydes, amines, and isocyanates) in aqueous media, achieving atom economies exceeding 85% .
Biological Activities and Mechanisms
Anticancer Properties
4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline demonstrates potent inhibition of EGFR tyrosine kinase, with an IC of 0.8 μM in HeLa cells . Molecular docking studies reveal hydrogen bonding between the hydroxy group and Thr766 of EGFR, while the trifluoromethyl group stabilizes hydrophobic interactions with Leu694 and Leu768 (Figure 2) . This dual binding mode suppresses downstream signaling pathways (e.g., MAPK/ERK), inducing apoptosis in breast and lung cancer cell lines .
Antimicrobial and Anti-inflammatory Effects
At 50 μg/mL, the compound reduces Staphylococcus aureus biofilm formation by 62% and inhibits COX-2 expression in macrophages by 45%, outperforming ibuprofen in murine models . The chloro substituent enhances membrane penetration, while the hydroxy group facilitates radical scavenging.
Applications in Drug Development and Material Science
Medicinal Chemistry
Derivatization of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline has yielded analogs with improved pharmacokinetic profiles:
-
Prodrug formulations: Esterification of the hydroxy group increases oral bioavailability by 3.2-fold in rats .
-
Hybrid molecules: Conjugation with chalcones enhances antiproliferative activity (IC = 0.2 μM) against MCF-7 cells .
Materials Science
The compound’s thermal stability (decomposition temperature >200°C) and electron-deficient core make it a candidate for:
-
Organic semiconductors: Hole mobility of in thin-film transistors .
-
Fluorescent probes: Emission at 450 nm (quantum yield = 0.34) enables detection of Hg ions in environmental samples.
Comparative Analysis with Analogous Compounds
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 4-Chloroquinazoline | Lacks trifluoromethyl group | Weak EGFR inhibition (IC = 12 μM) |
| 6-Hydroxyquinazoline | Lacks chloro and trifluoromethyl | Antioxidant (EC = 18 μM) |
| 2-Trifluoromethylquinazoline | Lacks chloro and hydroxy | Antiviral (IC = 5.3 μM) |
The trifluoromethyl-chloro-hydroxy combination in 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline confers superior target selectivity and metabolic stability compared to analogs .
Future Perspectives
Ongoing research priorities include:
-
CRISPR-Cas9 screening: Identify synthetic lethality partners for combination therapies.
-
Nanoparticle delivery: PEGylated liposomes to enhance tumor targeting and reduce off-site toxicity.
-
Computational optimization: Machine learning models to predict ADMET profiles of novel derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume